2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid
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Overview
Description
2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid typically involves the protection of the amino group with a Boc group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are used in peptide coupling reactions.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Boc group yields the free amino acid, while coupling reactions result in the formation of peptide bonds .
Scientific Research Applications
2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It is involved in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired reaction is complete, the Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxycarbonyl)amino]-3-aminopropionic acid
- 2-[(Tert-butoxycarbonyl)amino]-3-(4-aminophenyl)propanoic acid
- 2-[(Tert-butoxycarbonyl)amino]-3-(4-(tert-butoxycarbonyl)aminomethyl)phenyl)propanoic acid
Uniqueness
2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid is unique due to the presence of the carbamoylphenyl group, which provides additional functionalization options compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides and other organic molecules .
Properties
IUPAC Name |
3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-6-4-5-7-10(9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPVOXUPJFIODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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